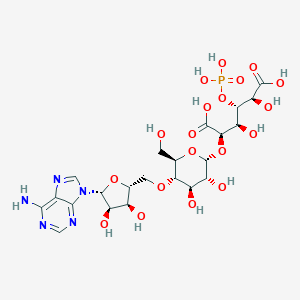
Thuringiensin
Vue d'ensemble
Description
Thuringiensin, also known as β-exotoxin, is a thermostable secondary metabolite secreted by Bacillus thuringiensis . It has insecticidal activity against a wide range of insects, including species belonging to the orders Diptera, Coleoptera, Lepidoptera, Hymenoptera, Orthoptera, and Isoptera, and several nematode species .
Synthesis Analysis
The synthesis of Thuringiensin involves several steps. The key precursor, gluconic diacid (precursor A), is synthesized by thuA, thuC, and thuD. This is followed by the assembly of gluconic diacid, glucose, and adenosine by thuF and thu1. The final step is the phosphorylation of precursor C by ThuE .Molecular Structure Analysis
The chemical formula of Thuringiensin is C22H32O19N5P. It is composed of adenosine, glucose, phosphoric acid, and gluconic diacid . Unlike the more frequently studied insecticidal crystal protein, Thuringiensin is not a protein but a small molecule oligosaccharide .Physical And Chemical Properties Analysis
Thuringiensin is a thermostable secondary metabolite, which means it remains stable at high temperatures . More specific physical and chemical properties are not detailed in the search results.Applications De Recherche Scientifique
Genetic Determinants and Biosynthesis
Thuringiensin, a thermostable secondary metabolite from Bacillus thuringiensis, has significant insecticidal activity against various insects. Recent research has focused on understanding its genetic determinants and biosynthesis mechanisms. Liu et al. (2010) successfully cloned the thuringiensin synthesis cluster and identified key genes responsible for its production (Liu et al., 2010). They also proposed that thuringiensin is an adenine nucleoside oligosaccharide, challenging the traditional belief of it being an adenine nucleotide analog.
Chemical Structure and Insecticidal Mechanism
Thuringiensin, also known as β-exotoxin, consists of adenosine, glucose, phosphoric acid, and gluconic diacid. It differs from the more commonly studied insecticidal crystal protein as it's a small molecule oligosaccharide. Liu et al. (2014) provided an updated description of its characteristics, structure, and insecticidal mechanism, highlighting its broad-spectrum efficacy against various insect orders and some nematode species (Liu et al., 2014).
Purification and Recovery Methods
Efficient recovery and purification methods for thuringiensin are crucial for its practical application. Liu et al. (2001) introduced a method using calcium silicate adsorption and dibasic sodium phosphate desorption, proving more effective than traditional methods (Liu, B.-L., Tzeng, & Tong, 2001). Tsun et al. (1998) improved the recovery process using a micellar-enhanced ultrafiltration method, which significantly increased the recovery rate (Tsun, Liu, & Tzeng, 1998).
Biochemical and Cellular Effects
Thuringiensin has been studied for its effects on various biochemical and cellular processes. Šebesta (1980) explored its role as a natural analogue of ATP, demonstrating its potential as a tool for studying RNA biosynthesis (Šebesta, 1980). Sharma et al. (1976) found it to inhibit mitotic spindle formation, condense, and scatter chromosomes, indicating its potential use in cell biological studies (Sharma, Prasad, Pai, & Sharma, 1976).
Safety And Hazards
Propriétés
IUPAC Name |
(2R,3S,4S,5S)-2-[(2R,3R,4R,5S,6R)-5-[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,5-dihydroxy-4-phosphonooxyhexanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H32N5O19P/c23-17-7-18(25-3-24-17)27(4-26-7)19-10(31)8(29)6(43-19)2-42-14-5(1-28)44-22(11(32)9(14)30)45-16(21(37)38)12(33)15(13(34)20(35)36)46-47(39,40)41/h3-6,8-16,19,22,28-34H,1-2H2,(H,35,36)(H,37,38)(H2,23,24,25)(H2,39,40,41)/t5-,6-,8-,9-,10-,11-,12-,13+,14-,15+,16-,19-,22-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTLLEIBWKHEHGU-TUNUFRSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COC4C(OC(C(C4O)O)OC(C(C(C(C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H]([C@@H]([C@@H](C(=O)O)O)OP(=O)(O)O)O)C(=O)O)CO)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32N5O19P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
701.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thuringiensin A | |
CAS RN |
23526-02-5 | |
| Record name | Di Beta | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23526-02-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thuringiensin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023526025 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | THURINGIENSIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JBU770V87C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



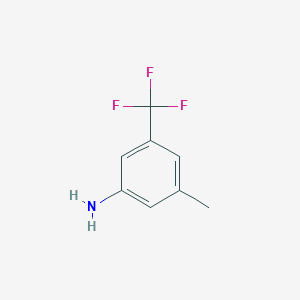
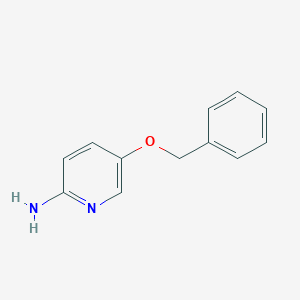
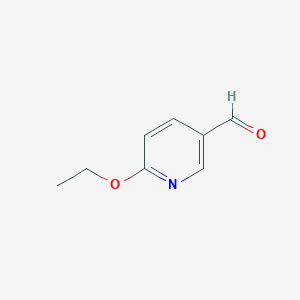
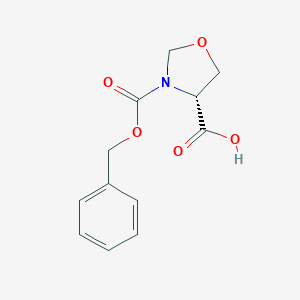
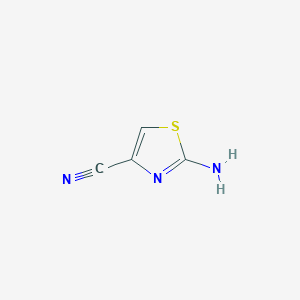
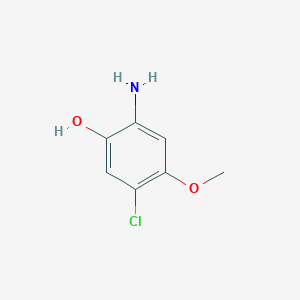

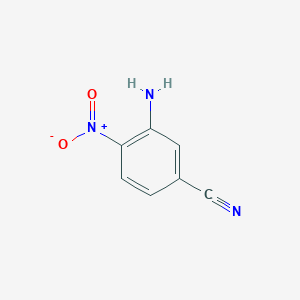
![[2,2'-Bipyridine]-4,4'-dicarbaldehyde](/img/structure/B113396.png)



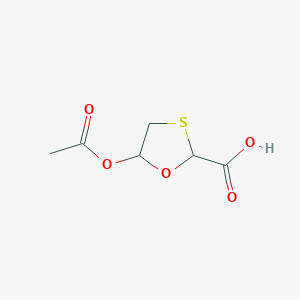
![Ethyl 5-prop-1-en-2-yl-2-propyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B113416.png)